molecular formula C18H18F3N5O B2896273 (6-Cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone CAS No. 2415569-23-0

(6-Cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

Cat. No. B2896273
CAS RN: 2415569-23-0
M. Wt: 377.371
InChI Key: HETYOIFZDHSRNW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, a pyrimidinyl group, a piperazinyl group, and a trifluoromethyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The compound’s structure can be deduced from its name. It contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) substituted with a cyclopropyl group. Attached to the pyrimidine ring is a piperazine ring (a six-membered ring with two nitrogen atoms), which is further substituted with a pyridine ring (a six-membered ring with one nitrogen atom) carrying a trifluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of multiple nitrogen atoms could make this compound a base. The trifluoromethyl group is highly electronegative, which could affect the compound’s polarity .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Given its complex structure, it could potentially interact with various enzymes or receptors .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be interesting to study its interactions with various biological targets, which could lead to the development of new drugs .

properties

IUPAC Name

(6-cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O/c19-18(20,21)13-3-4-16(22-10-13)25-5-7-26(8-6-25)17(27)15-9-14(12-1-2-12)23-11-24-15/h3-4,9-12H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETYOIFZDHSRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine

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